2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a dichlorophenyl ring, along with a dimethyl-oxopentanenitrile moiety. Its distinct chemical structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 3,5-dichlorophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for safety and environmental impact. Large-scale production may also involve additional purification steps to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate
- Propanoic acid, 2-[2-(3,5-dichlorophenyl)hydrazinylidene]-, ethyl ester
Uniqueness
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
28317-92-2 |
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Molecular Formula |
C13H13Cl2N3O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
N-(3,5-dichloroanilino)-3,3-dimethyl-2-oxobutanimidoyl cyanide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-13(2,3)12(19)11(7-16)18-17-10-5-8(14)4-9(15)6-10/h4-6,17H,1-3H3 |
InChI Key |
CGCRJPYSNOGMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)C#N |
Origin of Product |
United States |
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